

(S)-2-Amino-1-phenylethanol basic characteristics

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Compound of Interest

Compound Name: (S)-2-Amino-1-phenylethanol

CAS No.: 56613-81-1

Cat. No.: B3042313

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Technical Monograph: (S)-2-Amino-1-phenylethanol

Core Identity & Biocatalytic Manufacturing

Executive Summary

(S)-2-Amino-1-phenylethanol (CAS: 2549-14-6) represents a critical chiral scaffold in the synthesis of phenylethanolamine-class adrenergic agonists and antagonists. Unlike its racemic counterpart, the (S)-enantiomer serves as a high-value chiral building block for norepinephrine analogues, enabling precise structure-activity relationship (SAR) modulation in neuropharmacology. This guide focuses on the transition from classical chemical resolution to modern biocatalytic asymmetric reduction, providing a self-validating protocol for high-enantiomeric excess (>99% ee) production.

Physicochemical Characterization

The following data aggregates experimentally validated properties for the (S)-enantiomer. Researchers must note the distinct melting point depression observed in lower purity (<98%) samples.

Parameter	Specification	Context/Notes
CAS Number	2549-14-6	Specific to (S)-isomer.[1][2] Racemate is 7568-93-6.[3][4] [5][6][7]
Molecular Formula	C ₈ H ₁₁ NO	MW: 137.18 g/mol
Appearance	White crystalline solid	Hygroscopic; store under inert atmosphere.
Melting Point	56–65 °C	Broad range indicates trace water or racemate contamination.
Optical Rotation		Concentration in Ethanol.[8]
Solubility	Soluble: MeOH, EtOH, DMSOslightly: CHCl ₃ , Water	Amphiphilic nature due to amine/hydroxyl groups.
pKa	~12.04 (Predicted)	Basic amine; forms stable hydrochloride salts.
Safety Profile	Corrosive (Cat 1C)	Causes severe skin burns and eye damage.[2]

Biocatalytic Manufacturing Protocol

Methodology: Asymmetric Enzymatic Reduction of 2-Aminoacetophenone Rationale: Classical chemical reduction (e.g., NaBH₄) yields racemates requiring wasteful resolution. This protocol utilizes an NADPH-dependent Alcohol Dehydrogenase (ADH) system with in situ cofactor regeneration, ensuring >99% ee and 100% theoretical yield.

Reagents & Equipment

- Substrate: 2-Aminoacetophenone (2-AAP), >98% purity.[1]
- Biocatalyst: Recombinant ADH (e.g., from *Lactobacillus kefir* or *Arthrobacter sulfureus*).
- Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose + NADP⁺.
- Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
- Solvent: Ethyl Acetate (EtOAc) for extraction.

Step-by-Step Workflow

Step 1: Reaction Assembly (Self-Validating Checkpoint)

- In a chemically resistant glass reactor, prepare 100 mL of 100 mM KPi buffer (pH 7.0).
- Dissolve Glucose (2 equivalents relative to substrate) to serve as the hydride donor.
- Add NADP⁺ (0.1 mM final concentration). Validation: Solution should be clear/colorless.
- Add 2-Aminoacetophenone (substrate) to a final concentration of 10–50 mM. Note: If solubility is poor, add 5% v/v DMSO.

Step 2: Biocatalysis Initiation

- Add ADH enzyme (10–50 U/mmol substrate) and GDH (10–50 U/mmol substrate).
- Incubate at 30°C with orbital shaking (150 rpm).
- Monitor pH: Maintain pH 7.0 ± 0.2 using 1M NaOH/HCl. Critical: pH drift alters enzyme kinetics and enantioselectivity.

Step 3: Reaction Monitoring

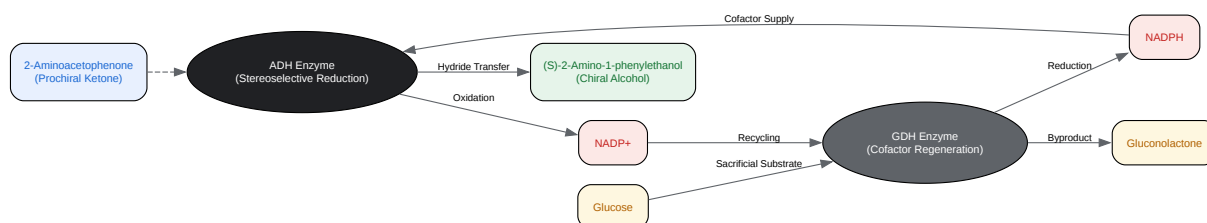
- Sample 50 µL every 2 hours.
- Analyze via Chiral HPLC (Method in Section 5).
- Termination Criteria: >99% conversion or >99.5% ee.

Step 4: Workup & Isolation

- Quench reaction by saturating the aqueous phase with NaCl (salting out).
- Extract 3x with equal volumes of EtOAc.
- Dry combined organics over anhydrous Na₂SO₄.
- Concentrate in vacuo (<40°C) to yield crude solid.
- Recrystallization: Dissolve in minimal hot Ethanol; cool to 4°C.

Mechanistic Pathway Visualization

The following diagram illustrates the hydride transfer mechanism and cofactor recycling loop essential for this synthesis.



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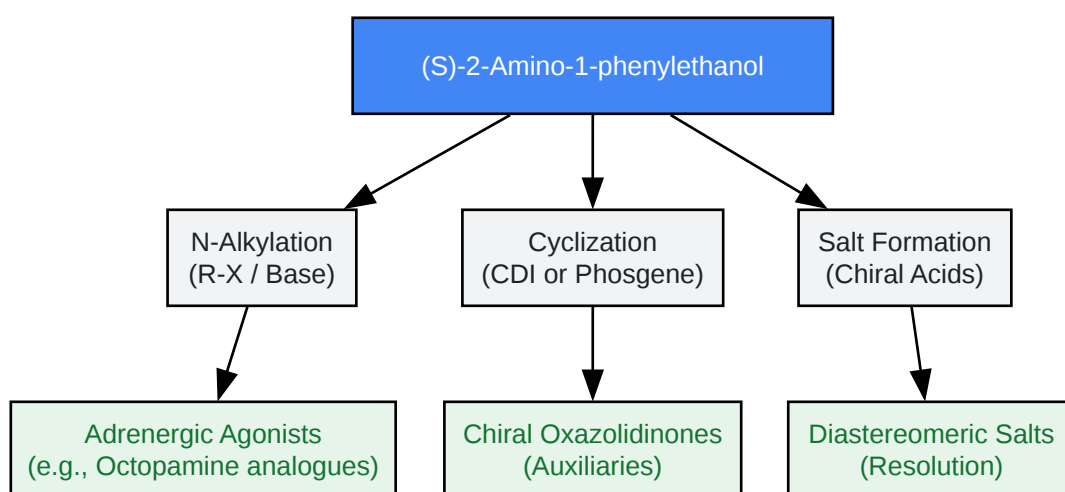
Caption: Coupled enzymatic cycle showing the stereoselective reduction of 2-aminoacetophenone driven by NADPH recycling.

Chemical Reactivity & Pharmaceutical Applications

(S)-2-Amino-1-phenylethanol is a "privileged scaffold" in medicinal chemistry. Its reactivity is defined by the 1,2-amino alcohol motif, allowing for selective functionalization.

Key Reaction Pathways

- N-Alkylation: Reaction with alkyl halides yields secondary amines (e.g., Phenylethanolamine derivatives).
- Oxazolidinone Formation: Reaction with phosgene equivalents (e.g., CDI) locks the conformation, useful for protecting the amino-alcohol functionality during multi-step synthesis.
- Chiral Resolution Agent: The amine group allows salt formation with racemic acids (e.g., Mandelic acid derivatives), facilitating their optical resolution.



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Caption: Divergent synthetic utility of the **(S)-2-amino-1-phenylethanol** scaffold in drug discovery.

Case Study: Synthesis of Adrenergic Modulators

The (S)-configuration is often crucial for binding affinity at

-adrenergic receptors. For instance, in the synthesis of (R)-Octopamine and related neurotransmitter analogues, **(S)-2-amino-1-phenylethanol** serves as a direct precursor or a model for the stereochemical core. The hydroxyl group engages in hydrogen bonding within the receptor pocket, while the amine (often protonated at physiological pH) interacts with an aspartate residue.

Analytical Quality Control

To ensure the integrity of the biocatalytic protocol, the following Chiral HPLC method is recommended.

Method: Chiral Normal Phase HPLC

- Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 μ m).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Temperature: 25°C.
- Expected Retention:
 - (R)-Isomer: ~12 min
 - (S)-Isomer: ~15 min (Verify with standards).
- Acceptance Criteria: ee > 99.0%.

Safety & Handling

Hazard Statement: **(S)-2-Amino-1-phenylethanol** is a Corrosive Solid.[2]

- H314: Causes severe skin burns and eye damage.[2]
- H335: May cause respiratory irritation.[2][7]

Handling Protocol:

- PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.
- Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

- Storage: Store at 2–8°C under Argon. The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

References

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